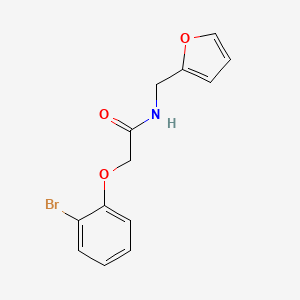

2-(2-溴苯氧基)-N-(2-呋喃甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetamide derivatives, including compounds like "2-(2-bromophenoxy)-N-(2-furylmethyl)acetamide," are significant in pharmaceutical and material sciences due to their versatile chemical properties and potential biological activities. These compounds are often synthesized for targeted drug design, material development, and the study of their reaction mechanisms and structural characteristics.

Synthesis Analysis

The synthesis of similar compounds, such as N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, involves steps like alkylation and nitration under optimized conditions to achieve high yields. Another example, the synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide, uses N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate, showing the diversity in synthetic strategies for these molecules (Zhang Da-yang, 2004); (He Xiang-qi, 2007).

Molecular Structure Analysis

Studies on compounds like 2-(2-Formylphenoxy)acetamide have used X-ray diffraction analysis to confirm crystal structures, providing detailed insights into molecular geometries and atomic configurations. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and physical properties (S. Geetha, R. Sribalan, S. Lakshmi, 2023).

Chemical Reactions and Properties

Chemical properties of acetamide derivatives are influenced by the functional groups attached to the acetamide backbone. For example, the presence of bromo, tert-butyl, and nitro groups on phenoxy nucleus can significantly impact a compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

科学研究应用

合成和药理学评估

抗疟疾药物的化学选择性乙酰化:使用 Novozym 435 作为催化剂,将 2-氨基苯酚化学选择性地单乙酰化为 N-(2-羟苯基)乙酰胺,表明了一种合成可能与抗疟疾药物合成相关的中间体的途径。此工艺优化为合成诸如“2-(2-溴苯氧基)-N-(2-呋喃甲基)乙酰胺”等相关化合物奠定了基础,以用于各种应用 (Magadum & Yadav, 2018).

抗癌和抗炎潜力:关于包括具有苯氧基和溴苯氧基基团的化合物在内的新型乙酰胺衍生物合成的研究表明了潜在的细胞毒性、抗炎、镇痛和解热活性。这突出了结构类似的化合物在药物化学中开发新治疗剂的潜在应用 (Rani, Pal, Hegde, & Hashim, 2016).

抗菌应用

- 更新的席夫碱和噻唑烷酮衍生物:由具有溴苯氧基基团的化合物合成的衍生物及其抗菌和抗真菌活性的评估展示了此类化合物的抗菌应用潜力。该研究领域可能与开发新的抗菌剂相关 (Fuloria, Fuloria, & Gupta, 2014).

抗氧化活性

- 溴苯酚作为天然抗氧化剂:从海藻中分离出的含氮溴苯酚及其对 DPPH 自由基的有效清除活性表明了溴苯酚的抗氧化潜力。这项研究强调了探索溴苯氧基化合物作为天然抗氧化剂在食品和制药应用中的可能性 (Li, Li, Gloer, & Wang, 2012).

属性

IUPAC Name |

2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c14-11-5-1-2-6-12(11)18-9-13(16)15-8-10-4-3-7-17-10/h1-7H,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEXCWKBYATLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=CO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenoxy)-N-(furan-2-ylmethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)

![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5561380.png)

![2-{2-[(2-bromo-5-fluorophenyl)thio]ethyl}pyridine](/img/structure/B5561381.png)

![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)